molecular formula C28H28ClN3O3 B11319117 1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11319117
M. Wt: 490.0 g/mol
InChI Key: UABRSHACUIOIBN-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a dimethylphenoxy group, and a benzimidazole moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of intermediate compounds, which are then combined to form the final product. Key steps include:

    Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzaldehyde with a suitable reagent to form the chlorophenyl intermediate.

    Synthesis of the Dimethylphenoxy Intermediate: This step involves the reaction of 3,5-dimethylphenol with an appropriate reagent to form the dimethylphenoxy intermediate.

    Coupling of Intermediates: The chlorophenyl and dimethylphenoxy intermediates are then coupled under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis process. This requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in key metabolic pathways.

    Modulating Receptors: Interacting with cellular receptors to alter signal transduction processes.

    Affecting Gene Expression: Influencing the expression of genes related to inflammation, oxidative stress, and cell proliferation.

Comparison with Similar Compounds

1-(4-chlorophenyl)-4-{1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties.

Properties

Molecular Formula

C28H28ClN3O3

Molecular Weight

490.0 g/mol

IUPAC Name

1-(4-chlorophenyl)-4-[1-[3-(3,5-dimethylphenoxy)-2-hydroxypropyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H28ClN3O3/c1-18-11-19(2)13-24(12-18)35-17-23(33)16-32-26-6-4-3-5-25(26)30-28(32)20-14-27(34)31(15-20)22-9-7-21(29)8-10-22/h3-13,20,23,33H,14-17H2,1-2H3

InChI Key

UABRSHACUIOIBN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)Cl)O)C

Origin of Product

United States

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